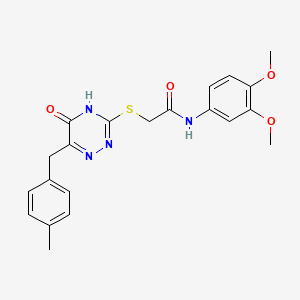

N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

This compound, referred to in research as Epirimil, is a triazin-thioacetamide derivative with a 3,4-dimethoxyphenyl and 4-methylbenzyl substituent. It has been investigated primarily for its anticonvulsant properties. In vivo studies using the maximal electroshock (MES) seizure model in mice demonstrated its efficacy, with an average effective dose (ED50) determined via probit analysis . Molecular docking studies further support its interaction with biological targets relevant to seizure modulation .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-13-4-6-14(7-5-13)10-16-20(27)23-21(25-24-16)30-12-19(26)22-15-8-9-17(28-2)18(11-15)29-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHGHNWDJRBAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C21H22N4O4S, and it has a molecular weight of 426.49 g/mol. This compound is primarily utilized for research purposes and is not intended for human or veterinary use.

The biological activity of this compound is attributed to its structural components that allow it to interact with various biological targets. The presence of the triazine moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine compounds have been shown to possess antibacterial and antifungal activities. The thioacetamide group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Research has also pointed towards the anticancer potential of triazine derivatives. They may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of similar compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the triazine ring in modulating activity levels .

- Cytotoxicity Against Cancer Cell Lines : Another investigation evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain modifications to the triazine structure could significantly enhance cytotoxicity and selectivity towards cancerous cells compared to normal cells .

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. These studies would provide insight into its therapeutic potential and safety profile.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Potentially high | Promising | Requires further study |

| Triazine Derivative A | High | Moderate | Effective against various pathogens |

| Triazine Derivative B | Moderate | High | Selective cytotoxicity observed |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 426.49 g/mol. Its structure features a thioamide functional group, which is known for its diverse reactivity in organic synthesis and biological interactions. The presence of the 3,4-dimethoxyphenyl group adds to its potential biological activity due to the influence of methoxy substituents on pharmacological properties.

Pharmacological Applications

-

Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thioamide group may enhance the compound's ability to interact with microbial enzymes or cell membranes, potentially leading to effective antimicrobial agents.

-

Anticancer Properties

- Research into triazine derivatives has shown promising results in anticancer activity. The unique arrangement of functional groups in N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suggests it may also possess cytotoxic effects against various cancer cell lines. Further investigation is required to elucidate its mechanisms of action and efficacy.

-

Enzyme Inhibition

- The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This could be particularly relevant in drug design for conditions where enzyme modulation is beneficial.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Thioamide: The reaction between an appropriate amine and a carbonyl compound can yield thioamide derivatives.

- Substitution Reactions: Further modifications can introduce the dimethoxyphenyl group and other substituents through nucleophilic substitution or coupling reactions.

These synthetic pathways require optimization to enhance yield and purity while minimizing environmental impact.

Case Studies

-

Antimicrobial Efficacy

- A study evaluating the antimicrobial properties of similar thioamide compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a lead compound for new antibiotics.

-

Cytotoxicity Assays

- Research involving triazine derivatives has shown varied levels of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Future studies should focus on the specific effects of this compound on these and other cell lines to assess its potential as an anticancer agent.

Comparison with Similar Compounds

Key Findings

- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance CNS penetration for anticonvulsants, while electron-withdrawing groups (e.g., fluoro) favor antioxidant activity.

- Core Flexibility : The triazin-thioacetamide core permits diverse substitutions, enabling tailored therapeutic applications.

- ADMET Considerations : Epirimil’s predicted pharmacokinetics surpass many analogues, highlighting its clinical promise .

This analysis underscores the importance of strategic structural modifications in optimizing triazin derivatives for specific therapeutic outcomes. Further comparative in vivo studies are needed to validate these predictions.

Q & A

Basic: How can researchers optimize the synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Reaction Conditions : Reflux in polar solvents (ethanol/methanol) under inert atmospheres to enhance intermediate stability and reduce side reactions .

- Solvent Choice : Use dimethylformamide (DMF) for condensation steps to improve solubility and reaction efficiency .

- Monitoring : Track progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .

- Purification : Employ crystallization or column chromatography for high-purity final products .

Advanced: What strategies are effective in resolving contradictory data in the biological activity of this compound (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

To address contradictions:

- Standardized Assays : Reproduce activity studies under controlled conditions (e.g., consistent cell lines, nutrient media) to eliminate variability .

- Orthogonal Testing : Validate results using complementary methods (e.g., enzyme inhibition assays alongside cytotoxicity screens) .

- Structural Analog Analysis : Compare activity of derivatives to identify substituents critical for specific biological effects (e.g., dimethoxyphenyl vs. chlorophenyl groups) .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to verify substituent positions (e.g., methoxy groups at C3/C4) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns aligned with the proposed structure .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetamide moiety) .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

SAR studies require:

- Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzyl with halogenated or electron-withdrawing groups) and assess impact on activity .

- Biological Profiling : Test analogs against diverse targets (e.g., kinases, microbial enzymes) to map pharmacophore requirements .

- Computational Modeling : Perform molecular docking to predict binding modes and guide structural modifications .

Basic: What solvent systems are optimal for synthesizing and recrystallizing this compound?

Methodological Answer:

- Synthesis : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions at the thioether or triazine moieties .

- Recrystallization : Use ethanol/water mixtures or ethyl acetate/hexane gradients to achieve high-purity crystals .

Advanced: How can researchers elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters .

- Mutagenesis : Engineer enzyme active-site mutants to identify critical interaction residues .

Basic: What are the key challenges in characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products via HPLC .

- pH-Dependent Studies : Monitor hydrolysis of the acetamide or triazinone moieties in buffered solutions (pH 2–12) .

Advanced: How can contradictory cytotoxicity data between in vitro and ex vivo models be reconciled?

Methodological Answer:

- Metabolite Profiling : Identify active/inactive metabolites in ex vivo systems using LC-MS .

- Microenvironment Mimicry : Supplement in vitro assays with serum proteins or hypoxia conditions to better replicate in vivo physiology .

Basic: What synthetic routes are reported for introducing the 4-methylbenzyl group into the triazinone core?

Methodological Answer:

- Alkylation : React 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Advanced: What computational tools are suitable for predicting the ADMET profile of this compound?

Methodological Answer:

- In Silico Models : Use SwissADME or ADMETLab to predict permeability, cytochrome P450 interactions, and toxicity liabilities .

- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier penetration or plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.